Bis(tert-butylimino)tungsten; tert-butylazanide, also known as bis(tert-butylimido)bis(tert-butylamido)tungsten, is an organometallic compound with significant applications in materials science and chemical synthesis. It has a molecular formula of and a molecular weight of 474.38 g/mol. The compound is characterized by its light yellow to dark yellow solid appearance and is primarily utilized in the production of tungsten-based thin films through chemical vapor deposition techniques.
This compound is classified under organometallic compounds, specifically those containing tungsten in a +6 oxidation state. It is commercially available from suppliers such as Ereztech and Sigma-Aldrich, where it is sold for research and development purposes. The compound is recognized by its CAS number 1578257-35-8, indicating its unique identity in chemical databases.
The synthesis of bis(tert-butylimido)bis(tert-butylamido)tungsten typically involves the reaction of tungsten precursors with tert-butylamine under controlled conditions. One common method includes salt metathesis reactions, where tungsten halides are reacted with tert-butylamine to form the desired imido and amido ligands. This process may require purification steps such as recrystallization to achieve high purity levels (98% or greater) .
The synthesis can be represented in a simplified reaction scheme:
where serves as the tungsten source, reacting with two equivalents of tert-butylamine.
The molecular structure of bis(tert-butylimido)bis(tert-butylamido)tungsten features a central tungsten atom coordinated by two tert-butylimido groups and two tert-butylamido groups. The arrangement results in a distorted octahedral geometry around the tungsten center. Structural data obtained from NMR spectroscopy and X-ray crystallography confirm the expected coordination environment .
Bis(tert-butylimido)bis(tert-butylamido)tungsten participates in various chemical reactions, particularly those involving ligand exchange and coordination chemistry. It can act as a precursor for metal-organic chemical vapor deposition (MOCVD) processes, where it decomposes to deposit tungsten films on substrates.
Reactions may include:
The thermal stability of this compound has been assessed using techniques such as thermogravimetric analysis (TGA), which shows that it retains stability up to certain temperatures before decomposition occurs .
These properties necessitate careful handling under inert conditions to prevent moisture absorption and degradation.
Bis(tert-butylimido)bis(tert-butylamido)tungsten is primarily used in:
Its ability to form stable complexes while providing controlled deposition makes it valuable in advanced material sciences, particularly in semiconductor manufacturing where precise material properties are crucial .
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